![molecular formula C14H14ClF3N2O4S B2806660 1-[(4-chlorophenyl)sulfonyl]-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol CAS No. 318497-91-5](/img/structure/B2806660.png)
1-[(4-chlorophenyl)sulfonyl]-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[(4-chlorophenyl)sulfonyl]-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol” is a chemical with the molecular formula C14H14ClF3N2O4S and a molecular weight of 398.79 . It is also known by the synonyms “1-[(4-CHLOROPHENYL)SULFONYL]-3-([1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]OXY)-2-PROPANOL” and "2-Propanol, 1-[(4-chlorophenyl)sulfonyl]-3-[[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]-" .
Physical And Chemical Properties Analysis
Unfortunately, I was unable to find specific information on the melting point, boiling point, and density of this compound .Scientific Research Applications
Synthesis and Structural Characterization
Several studies have been dedicated to the synthesis and structural characterization of compounds related to "1-[(4-chlorophenyl)sulfonyl]-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol". For instance, Wang et al. (2015) synthesized a series of N-phenylpyrazolyl aryl methanones derivatives, highlighting the arylthio/sulfinyl/sulfonyl group, and reported their favorable herbicidal and insecticidal activities Wang et al., 2015. Similarly, Vasin et al. (2015) explored the synthesis of 3,3-diphenyl-3H-pyrazoles using vinyl sulfones, demonstrating the chemical versatility of sulfone groups in pyrazole synthesis Vasin et al., 2015.
Biological Activities
The biological activities of compounds with structures similar to "1-[(4-chlorophenyl)sulfonyl]-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol" have been extensively investigated. For example, compounds synthesized in the study by Wang et al. (2015) exhibited significant herbicidal and insecticidal properties, suggesting potential agricultural applications Wang et al., 2015. Additionally, Katariya et al. (2021) synthesized compounds incorporating oxazole, pyrazoline, and pyridine, which showed promising anticancer and antimicrobial activities, indicating their potential in pharmaceutical applications Katariya et al., 2021.
Molecular Docking Studies
Molecular docking studies have been utilized to predict the interaction of these compounds with biological targets. For instance, the work by Katariya et al. (2021) included molecular docking to assess the potential utilization of synthesized compounds in overcoming microbe resistance to pharmaceutical drugs, providing insights into their mechanism of action Katariya et al., 2021.
Anticancer and Antimicrobial Applications
Research has highlighted the anticancer and antimicrobial potential of these compounds. Katariya et al. (2021) reported compounds with significant activity against cancer cell lines and pathogenic strains, suggesting their use in developing new therapeutic agents Katariya et al., 2021.
Safety and Hazards
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3N2O4S/c1-20-12(14(16,17)18)6-13(19-20)24-7-10(21)8-25(22,23)11-4-2-9(15)3-5-11/h2-6,10,21H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEGPRZBVDPRFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)OCC(CS(=O)(=O)C2=CC=C(C=C2)Cl)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.